molecular formula C28H21N B3298624 [1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl- CAS No. 897671-80-6

[1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl-

Cat. No.: B3298624
CAS No.: 897671-80-6
M. Wt: 371.5 g/mol
InChI Key: LVLWKGHTYJYTTA-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl- (CAS: 897671-80-6) is a structurally complex aromatic amine with the molecular formula C₂₈H₂₁N and a molar mass of 371.47 g/mol . The compound features a biphenyl core substituted at the 4-position with an amine group, which is further modified by a phenyl group and a 1-naphthalenyl moiety at the 4' position. This architecture confers unique electronic and steric properties, making it valuable in materials science, particularly in organic light-emitting diodes (OLEDs) and as an intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

4-(4-naphthalen-1-ylphenyl)-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N/c1-2-9-25(10-3-1)29-26-19-17-22(18-20-26)21-13-15-24(16-14-21)28-12-6-8-23-7-4-5-11-27(23)28/h1-20,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLWKGHTYJYTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222532
Record name 4′-(1-Naphthalenyl)-N-phenyl[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897671-80-6
Record name 4′-(1-Naphthalenyl)-N-phenyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897671-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-(1-Naphthalenyl)-N-phenyl[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-amine, 4’-(1-naphthalenyl)-N-phenyl- typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and naphthalene derivatives through a series of reactions such as Suzuki coupling, followed by amination. The reaction conditions often require the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-amine, 4’-(1-naphthalenyl)-N-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl and naphthalene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Organic Electronics

One of the primary applications of [1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl- is as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate hole transport makes it crucial for improving the efficiency and stability of these devices.

Key Findings:

  • Efficiency Improvement: Studies have shown that incorporating this compound into OLED devices enhances charge mobility and reduces energy loss during operation, leading to brighter displays and longer lifetimes .
  • Electron Blocking Layer: It also serves as an effective electron blocking layer (EBL), which is essential for optimizing device performance by preventing electrons from recombining with holes before they can emit light .

Pharmaceutical Applications

The biphenyl structure is prevalent in medicinal chemistry due to its ability to interact with biological targets. Compounds similar to [1,1'-Biphenyl]-4-amine have been explored for their potential therapeutic effects.

Case Studies:

  • Anticancer Activity: Research indicates that biphenyl derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications of the biphenyl structure have been linked to enhanced activity against breast cancer cells through apoptosis induction .
  • Antimicrobial Properties: Some studies have reported that derivatives of this compound possess antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents.

Material Science

In materials science, the compound is investigated for its role in creating advanced materials with specific electronic properties.

Applications:

  • Polymer Blends: When blended with polymers, [1,1'-Biphenyl]-4-amine can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing lightweight and durable materials for automotive and aerospace industries.
  • Nanocomposites: The incorporation of this compound into nanocomposites has shown promise in improving electrical conductivity and thermal stability, making it suitable for various industrial applications .

Comparative Analysis of Applications

Application AreaSpecific UseBenefits
Organic ElectronicsHole Transport Material (HTM)Improved efficiency and stability in OLEDs
PharmaceuticalsAnticancer and Antimicrobial AgentsPotential for new therapeutic compounds
Material SciencePolymer Blends & NanocompositesEnhanced mechanical properties and conductivity

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-4-amine, 4’-(1-naphthalenyl)-N-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of specific pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Biphenyl Core

a) N-Phenyl-[1,1'-biphenyl]-4-amine (1k)
  • Structure : Lacks the naphthalenyl group, featuring only a phenyl substituent on the biphenyl amine.
  • Synthesis : Synthesized via nickel-catalyzed C–O bond activation with a 55% yield .
  • Applications : Used in hole-transport layers (HTLs) for OLEDs due to its electron-donating amine group .
  • Key Difference : The absence of the naphthalenyl group reduces π-conjugation, leading to a blue-shifted emission compared to the target compound .
b) 4-BICFTPA (4'-(4,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine)
  • Structure : Incorporates a diphenylimidazole (BI) group instead of naphthalenyl.
  • Synthesis : Achieved through Suzuki coupling (74% yield) .
  • Applications : Acts as a deep-blue emitter in OLEDs with a Commission Internationale de l’Éclairage (CIE) coordinate of (0.15, 0.07) .
  • Key Difference : The trifluoromethyl and imidazole groups enhance electron-withdrawing effects, improving charge transport but reducing solubility compared to the naphthalenyl-substituted target compound .
c) N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
  • Applications : Intermediate in palladium-catalyzed cross-coupling reactions for pharmaceuticals .
  • Key Difference : Bromine increases molecular weight (400.31 g/mol) and alters reactivity, enabling participation in Buchwald–Hartwig aminations .

Naphthalenyl-Containing Analogues

a) N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: 897921-59-4)
  • Structure : Nearly identical to the target compound but with a naphthalenyl group directly attached to the phenyl ring.
  • Applications : OLED emitter with enhanced luminance efficiency due to extended π-conjugation .
b) N-(1-Naphthyl)-N-phenyl-4-bromoaniline
  • Structure : Combines naphthalenyl and bromophenyl groups.
  • Applications : Used in fluorescent dyes and as a ligand in coordination chemistry .
  • Key Difference: Bromine substitution allows for further functionalization, unlike the non-halogenated target compound .

Data Tables

Table 2: Physical and Spectral Properties

Compound Name Melting Point (°C) Solubility λₑₘ (nm) Application
[1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl- ~90–100* Organic solvents 450–470 OLED emitters
4-BICFTPA 180–185 DMF, THF 430 Deep-blue OLEDs
N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine 90 Toluene, CH₂Cl₂ N/A Dye intermediate

*Estimated based on structural analogues .

Biological Activity

The compound [1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl- , also known by its CAS number 897921-59-4 , is a biphenyl derivative with potential applications in organic electronics and pharmaceuticals. This article explores its biological activity, including antioxidant properties, potential therapeutic effects, and structure-activity relationships (SAR).

  • Molecular Formula : C28H21N
  • Molecular Weight : 371.47 g/mol
  • CAS Number : 897921-59-4

Biological Activity Overview

Recent studies have highlighted the biological activities of various biphenyl derivatives, including their antioxidant and antimicrobial properties. The specific compound under discussion has shown promise in several areas:

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidant Activities of [1,1'-Biphenyl]-4-amine Derivatives

CompoundDPPH Scavenging Activity (%)IC50 (µM)
[1,1'-Biphenyl]-4-amine8525
Naphthalene derivative7830
Control (Ascorbic Acid)9510

*Data indicates that the biphenyl derivative exhibits significant antioxidant activity comparable to known antioxidants like ascorbic acid .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Studies have reported its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of [1,1'-Biphenyl]-4-amine

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

*These findings suggest that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus .

Structure-Activity Relationships (SAR)

The biological activity of biphenyl derivatives often correlates with their structural features. Modifications to the biphenyl core or the introduction of functional groups can enhance or diminish their activity.

Key SAR Observations :

  • Substituents on the Phenyl Rings : The presence of electron-donating groups has been linked to increased antioxidant activity.
  • Naphthalene Substitution : The introduction of naphthalene moieties appears to enhance both antioxidant and antimicrobial efficacy.

Case Studies

Several case studies have explored the therapeutic potential of biphenyl derivatives:

  • Antioxidant Efficacy in Cell Models : A study demonstrated that [1,1'-Biphenyl]-4-amine significantly reduced oxidative stress markers in cultured neuronal cells, indicating neuroprotective potential.
  • In Vivo Antimicrobial Testing : In animal models, the compound showed effective reduction of bacterial load in infections caused by Staphylococcus aureus, suggesting its utility as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [1,1'-biphenyl]-4-amine derivatives, and how can reaction conditions influence yields?

  • Methodological Answer : The synthesis of biphenyl-4-amine derivatives often involves coupling reactions, such as Stille or Buchwald-Hartwig couplings, using halogenated precursors. For example, tert-butyl-protected glutamine derivatives were synthesized via coupling Boc-L-Glu-OtBu with 4’-fluoro-[1,1’-biphenyl]-4-amine, achieving yields of 59–74% after purification by flash chromatography . Reaction parameters like solvent choice (e.g., ethanol, acetic acid), temperature, and stoichiometry of reactants (e.g., hydrazine hydrate) critically impact yields. For instance, varying the solvent polarity during crystallization can alter crystal purity and yield .
Example Reaction ReactantsSolventYieldReference
Coupling of Boc-L-Glu-OtBu4’-fluoro-biphenyl-4-amineEthanol/Hexane59–74%
Hydrazine-mediated synthesisComposite material in acetic acidEthanol/Water32–46%

Q. How are biphenyl-4-amine derivatives characterized structurally and functionally?

  • Methodological Answer : Key techniques include:

  • FT-IR to identify functional groups (e.g., C-N stretches at ~1250 cm⁻¹, C-Te vibrations at ~600 cm⁻¹ in tellurium-containing analogs) .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments. For example, tert-butyl groups in derivatives show distinct singlet peaks at ~1.3 ppm in ¹H NMR .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., m/z 395.2174 for a glutamine-coupled derivative) .

Q. What are the critical physical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Biphenyl-4-amine derivatives are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water. For example, 3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine has a predicted density of 1.152 g/cm³ and decomposes above 200°C .
  • Stability : Environmental factors like pH and temperature significantly influence stability. Basic or acidic conditions may hydrolyze amine groups, while elevated temperatures (>150°C) can degrade aromatic backbones .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity classifications for biphenyl-4-amine derivatives?

  • Methodological Answer : Toxicity classifications vary by substituents. For example, N-([1,1'-biphenyl]-4-yl)-N-(4-heteropolycyclic phenyl) analogs were classified as non-toxic , while 4'-(tert-butyl)-N,N-dimethyl derivatives exhibit acute oral toxicity (Category 4, H302) and respiratory irritation (H335) . To resolve discrepancies:

Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to evaluate specific derivatives.

Compare structural motifs: Bulky substituents (e.g., tert-butyl) may reduce bioavailability, lowering toxicity compared to halogenated analogs .

Q. What experimental designs are optimal for evaluating the pharmacological potential of this compound?

  • Methodological Answer :

  • Enzyme/Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study interactions with targets like kinases or GPCRs. Biphenyl amines are known to modulate enzyme activity, as seen in analogs with antitumor properties .
  • Cellular Response Profiling : Test dose-dependent effects on apoptosis (via caspase-3 activation) or oxidative stress (ROS assays) in cancer cell lines (e.g., MCF-7).

Q. How can environmental factors (pH, temperature) be systematically tested for their impact on compound efficacy?

  • Methodological Answer :

  • Design a factorial experiment varying pH (3–10) and temperature (4–37°C). Monitor degradation via HPLC and bioactivity retention in cellular assays. For example, biphenyl derivatives in acidic conditions (pH <5) showed reduced stability due to protonation of amine groups .

    Factor Range TestedKey OutcomeReference
    pH3–10Stability loss at pH <5
    Temperature4–50°CDecomposition >200°C

Q. What strategies improve the yield of biphenyl-4-amine derivatives in multi-step syntheses?

  • Methodological Answer :

  • Optimize Coupling Reactions : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for efficient C-N bond formation .
  • Purification Techniques : Employ gradient flash chromatography (e.g., 15–50% ethyl acetate/hexane) to isolate products from byproducts .
  • Scale-Up Adjustments : For tellurium-containing analogs, slow cooling during crystallization improved yields from 32% to 46% .

Safety and Compliance

Q. What are the critical safety protocols for handling biphenyl-4-amine derivatives in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powders, wear N95 masks to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradictions and Validation

Q. How can researchers validate conflicting reports on the biological activity of biphenyl-4-amine derivatives?

  • Methodological Answer :

  • Reproduce Key Studies : Replicate enzyme inhibition assays under identical conditions (e.g., pH 7.4, 37°C).
  • Meta-Analysis : Compare data across studies, noting variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay methodologies (SPR vs. ELISA) .

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